1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea
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Description
1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea is a chemical compound . The molecule contains a total of 48 bond(s) including 22 non-H bond(s), 3 multiple bond(s), 5 rotatable bond(s), 3 double bond(s), 1 five-membered ring(s), 1 six-membered ring(s), 1 urea (-thio) derivative(s), 1 ether(s) (aliphatic), 1 sulfone(s) and 1 tetrahydro-thiophene(s) .
Molecular Structure Analysis
The molecular structure of 1-cyclohexyl-3-(1-(2-methoxyethyl)-1H-indol-3-yl)urea includes 1 six-membered ring(s), 1 urea (-thio) derivative(s), and 1 tertiary .Scientific Research Applications
- Application : Researchers investigate its potential as an anticancer agent, exploring its effects on tumor cell growth, apoptosis, and metastasis inhibition .
- Application : Studies explore its impact on neurotransmitter systems, neuroprotection, and neuroinflammation .
- Application : Researchers examine its ability to modulate inflammatory pathways, potentially aiding in conditions like rheumatoid arthritis or neuroinflammation .
- Application : Investigations focus on its antibacterial, antifungal, and antiviral effects, aiming to develop novel therapeutic agents .
- Application : Scientists study its impact on glucose metabolism, lipid regulation, and insulin sensitivity, aiming to address metabolic disorders like diabetes and obesity .
Anticancer Research
Neuropharmacology
Anti-inflammatory Properties
Antimicrobial Activity
Metabolic Disorders
Drug Delivery Systems
properties
IUPAC Name |
1-cyclohexyl-3-[1-(2-methoxyethyl)indol-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O2/c1-23-12-11-21-13-16(15-9-5-6-10-17(15)21)20-18(22)19-14-7-3-2-4-8-14/h5-6,9-10,13-14H,2-4,7-8,11-12H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPGDOBWLSXQCKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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